molecular formula C20H21N7 B2828009 N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine CAS No. 2319639-06-8

N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine

Cat. No. B2828009
CAS RN: 2319639-06-8
M. Wt: 359.437
InChI Key: DIRBFSCUDQWOFV-UHFFFAOYSA-N
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Description

The compound “N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine” is a complex organic molecule that contains several functional groups and rings, including a triazole ring . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

Triazole compounds, which this molecule is a part of, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds are known to show versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials .

Scientific Research Applications

a. c-Met Inhibition: The compound’s structural motifs have been explored for their potential as mesenchymal–epithelial transition factor (c-Met) protein kinase inhibitors. For instance, the clinical candidate Savolitinib (Structure A) contains substructures similar to those found in our compound . These inhibitors play a crucial role in cancer therapy by targeting c-Met, which is implicated in tumor growth and metastasis.

b. GABA A Modulation: Structures containing the heterocyclic nuclei of our compound have demonstrated allosteric modulating activity on GABA A receptors (Structure B) . These receptors are essential for inhibitory neurotransmission in the central nervous system, making them potential drug targets for anxiety, epilepsy, and sleep disorders.

Polymer Science

The compound’s unique heterocyclic framework has found applications in polymer materials:

a. Solar Cells: Researchers have incorporated these heterocycles into polymers used in solar cells (Structure C) . The resulting materials exhibit interesting optoelectronic properties, contributing to more efficient energy conversion.

Other Applications

Beyond the fields mentioned above, our compound has also shown promise in:

a. (\beta)-Secretase 1 (BACE-1) Inhibition: The heterocyclic nuclei have demonstrated inhibitory activity against BACE-1 (Structure D) . BACE-1 is a key enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease pathogenesis.

Read the full review article here

Mechanism of Action

The mechanism of action of triazole compounds often involves binding with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present in a number of drug classes .

properties

IUPAC Name

N,4-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-13-10-20(21-17-7-5-4-6-16(13)17)25(3)15-11-26(12-15)19-9-8-18-23-22-14(2)27(18)24-19/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRBFSCUDQWOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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